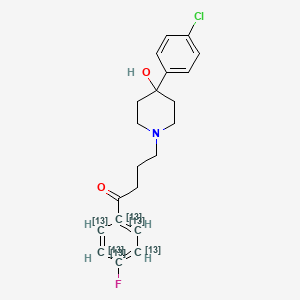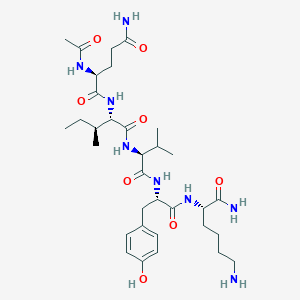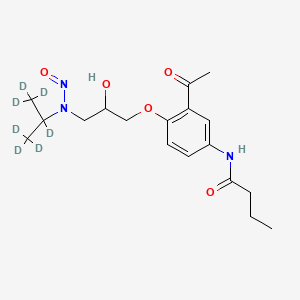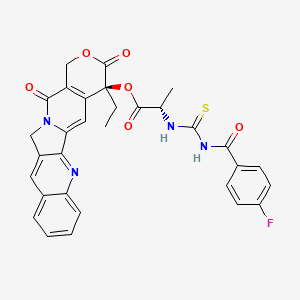
D-(-)-2-Phenylglycine-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(-)-2-Phenylglycine-d5 is a deuterated form of D-(-)-2-Phenylglycine, an amino acid derivative. The deuterium atoms replace the hydrogen atoms in the phenyl ring, making it useful in various scientific research applications, particularly in the field of spectroscopy and metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-(-)-2-Phenylglycine-d5 typically involves the deuteration of D-(-)-2-Phenylglycine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions
D-(-)-2-Phenylglycine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield benzoic acid derivatives, while reduction with lithium aluminum hydride can produce phenylethylamines.
Wissenschaftliche Forschungsanwendungen
D-(-)-2-Phenylglycine-d5 has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of D-(-)-2-Phenylglycine-d5 involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterium atoms act as tracers, allowing researchers to track the compound’s movement and transformation within biological systems. The presence of deuterium can also influence the compound’s stability and reactivity, leading to unique effects in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-(-)-2-Phenylglycine: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
L-Phenylglycine: The enantiomer of D-(-)-2-Phenylglycine, with different stereochemistry and biological activity.
Deuterated Amino Acids: Other deuterated amino acids, such as deuterated alanine and deuterated valine, used in similar research applications.
Uniqueness
D-(-)-2-Phenylglycine-d5 is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies and metabolic tracing. The deuterium atoms enhance the compound’s stability and allow for precise tracking in complex biological systems.
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
156.19 g/mol |
IUPAC-Name |
(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
ZGUNAGUHMKGQNY-MWQKFOQQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)O)N)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)

![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)






